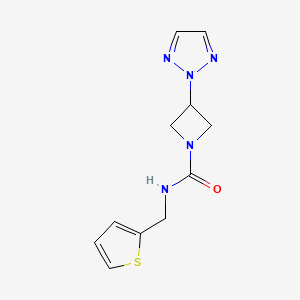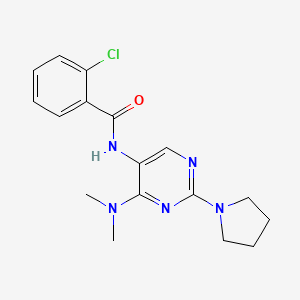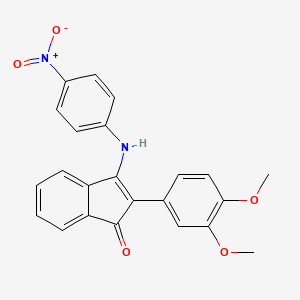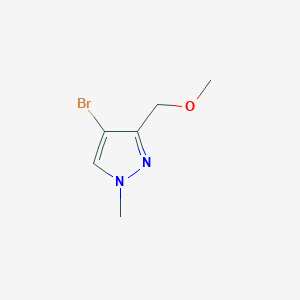![molecular formula C20H19ClFN3O2 B2478305 6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one CAS No. 1251675-58-7](/img/structure/B2478305.png)
6'-chloro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6’-chloro-1-(3-fluorobenzoyl)-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one” is a complex organic molecule. It is a derivative of quinazoline, a class of organic compounds with a wide range of biological properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple rings and functional groups. It includes a quinazoline core, which is a bicyclic compound containing two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom .Scientific Research Applications
Sigma Ligand Affinity and Selectivity
Studies have investigated the affinity and selectivity of spiro-piperidine compounds towards sigma receptors, which are implicated in several biological processes and diseases. Spiro[isobenzofuran-1(3H),4'-piperidines] and their benzofuran and benzopyran derivatives demonstrated subnanomolar affinity and selectivity for sigma 2 receptors. The structure-activity relationship (SAR) analysis revealed that the N-substituent's size significantly affects both affinity and selectivity, with certain compounds displaying high affinity for sigma 2 binding sites while maintaining selectivity over sigma 1 sites. These findings highlight the potential of such compounds in developing selective sigma 2 ligands, which could be beneficial in neurodegenerative diseases and cancer therapy (Moltzen, Perregaard, & Meier, 1995).
Antimicrobial and Antifungal Activity
Another area of application is in the synthesis and pharmacological evaluation of spiro-piperidine derivatives for antimicrobial and antifungal activities. For instance, spiro[3,4-dihydro-1,2,4-benzotriazines-3,4'-piperidine] derivatives exhibited analgesic and antihypertensive activities and showed modest dopamine antagonism. These compounds also displayed antihypercholesterolemic activity, representing a new lead in the field unrelated to known agents, suggesting their potential in developing novel treatments for hypercholesterolemia and related cardiovascular diseases (Novelli & Sparatore, 1996).
Anticancer Activity
Compounds with structural similarities have been synthesized and tested for their anticancer activities. Novel fluoro-substituted benzo[b]pyran derivatives were found to exhibit anti-lung cancer activity at low concentrations compared to the reference drug, indicating the potential of such compounds in lung cancer therapy. This opens avenues for further exploration of spiro-piperidine derivatives as anticancer agents, potentially offering new therapeutic options for cancer treatment (Hammam, El-Salam, Mohamed, & Hafez, 2005).
Aldose Reductase Inhibitory Activity
A series of spiro[imidazolidine-4,4'(1'H)-quinazoline]-2,2',5(3'H)-triones were prepared and tested for aldose reductase inhibitory activity, showing potent in vitro and in vivo inhibition. Such compounds could be crucial in developing treatments for complications of diabetes mellitus, such as diabetic neuropathy, by inhibiting the polyol pathway mediated by aldose reductase (Yamagishi, Yamada, Ozaki, Asao, Shimizu, Suzuki, Matsumoto, Matsuoka, & Matsumoto, 1992).
Future Directions
Quinazoline derivatives are being designed and synthesized as potential drugs of anticancer potency against various cancers . This suggests that there may be future research opportunities for the compound “6’-chloro-1-(3-fluorobenzoyl)-1’-methyl-3’,4’-dihydro-1’H-spiro[piperidine-4,2’-quinazoline]-4’-one”.
properties
IUPAC Name |
6-chloro-1'-(3-fluorobenzoyl)-1-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClFN3O2/c1-24-17-6-5-14(21)12-16(17)18(26)23-20(24)7-9-25(10-8-20)19(27)13-3-2-4-15(22)11-13/h2-6,11-12H,7-10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJVSLUADJOUOSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=O)NC13CCN(CC3)C(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-((3-Chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2478226.png)

![4-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2478229.png)
![N-(3-Methoxyphenyl)-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2478230.png)
![Benzyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2478233.png)

![Methyl 3-amino-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2478239.png)


![2-{[(3,4-Dimethoxyphenyl)methoxy]methyl}oxirane](/img/structure/B2478243.png)

![4-acetyl-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2478245.png)